Ethyl 4-acetamidobenzoate
CAS No.: 5338-44-3
Cat. No.: VC21341021
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5338-44-3 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | ethyl 4-acetamidobenzoate |
Standard InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | NHLOBHNRBWKNIO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Basic Properties and Chemical Structure
Ethyl 4-acetamidobenzoate has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . The compound can be described as a structural derivative of benzocaine, featuring an acetyl group attached to the amino nitrogen. It belongs to the class of aromatic esters with an additional amide functional group.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of ethyl 4-acetamidobenzoate:
Property | Value |
---|---|
Chemical Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
CAS Number | 5338-44-3 |
Melting Point | 153.0 to 157.0 °C |
Boiling Point | 390.8 °C at 760 mmHg |
Density | 1.171 g/cm³ |
Refractive Index | 1.556 |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents (ethanol, chloroform) |
Flash Point | 190.2 °C |
Hazard Statement | H302 (Harmful if swallowed) |
Precautionary Statements | P264-P270-P301+P312-P330 |
Structural Identifiers and Nomenclature
Ethyl 4-acetamidobenzoate is known by several synonyms and is identifiable through various chemical notation systems:
Identifier Type | Value |
---|---|
IUPAC Name | Ethyl 4-acetamidobenzoate |
Synonyms | N-Acetylbenzocaine, 4-(Acetylamino)-benzoic acid ethyl ester, Ethyl 4-(acetylamino)benzoate |
InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key | NHLOBHNRBWKNIO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C |
MDL Number | MFCD00157645 |
PubChem CID | 220420 |
Synthesis Methods
Several methods exist for the synthesis of ethyl 4-acetamidobenzoate, with the most common approaches involving the acetylation of ethyl 4-aminobenzoate (benzocaine).
Standard Acetylation Method
One of the most straightforward and efficient methods for synthesizing ethyl 4-acetamidobenzoate involves the acetylation of benzocaine using acetic anhydride:
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Benzocaine (243 mg, 1.47 mmol) is heated with 2.0 mL of acetic anhydride for 30 min at 75°C in a sealed tube.
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The reaction is cooled and quenched with 10 mL of water.
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Solid Na2CO3 is added until pH = 8, and the reaction mixture is extracted with chloroform (2 x 10 mL).
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The extracts are combined, dried over anhydrous sodium sulfate, and evaporated in vacuo.
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This method typically yields a white powder with 99% purity and 82% yield .
Transacetylation Synthesis
An alternative synthesis pathway involves the transacetylation reaction between benzocaine and acetylsalicylic acid:
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Benzocaine (13 mg, 0.079 mmol) and acetylsalicylic acid (26 mg, 0.14 mmol) are heated (neat) overnight at 70°C.
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The resulting product is dissolved in chloroform and examined via GC/MS.
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This method has been shown to produce significant amounts of ethyl 4-acetamidobenzoate .
This transacetylation reaction is particularly noteworthy as it has been observed in forensic chemistry contexts, where N-acetylbenzocaine was identified in illicit cocaine mixtures containing both benzocaine and acetylsalicylic acid .
Optimization of Synthesis
Recent research has focused on optimizing the synthesis of ethyl 4-acetamidobenzoate through various techniques:
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Ultrasonic assistance: The use of ultrasonic waves during the synthesis has been shown to enhance yield and reaction efficiency, with reported yields around 98%.
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Continuous flow reactors: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield.
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Purification techniques: Various methods including recrystallization or distillation are used to obtain the desired purity level.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of ethyl 4-acetamidobenzoate. Multiple spectroscopic techniques provide complementary data about the compound's structure.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectral data of ethyl 4-acetamidobenzoate provide valuable information about its structure:
Position | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
---|---|---|
Acetyl CH₃ | 2.21 (s, 3H) | 24.6 |
Ethyl CH₃ | 1.38 (t, 3H) | 14.4 |
Ethyl CH₂ | 4.33 (q, 2H) | 60.9 |
Aromatic C1 | - | 126.2 |
Aromatic C2, C6 | 7.97 (d, 2H) | 130.6 |
Aromatic C3, C5 | 7.59 (d, 2H) | 118.9 |
Aromatic C4 | - | 142.1 |
Ester C=O | - | 166.4 |
Amide C=O | - | 168.7 |
N-H | 7.83 (s, 1H) | - |
Infrared Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in ethyl 4-acetamidobenzoate:
Functional Group | IR Absorption (cm⁻¹) |
---|---|
N-H Stretch | ~3330 |
C=O (Ester) | ~1710 |
C=O (Amide) | ~1680 |
C-O-C Stretch | ~1275 |
Aromatic C=C | ~1600 |
Mass Spectrometry Data
Mass spectrometry data of ethyl 4-acetamidobenzoate shows characteristic fragmentation patterns:
Fragment | m/z | Relative Intensity |
---|---|---|
Molecular Ion [M]⁺ | 207 | Strong |
[M-CH₃]⁺ | 192 | Medium |
[M-C₂H₅]⁺ | 178 | Medium |
[M-C₂H₅O]⁺ | 162 | Strong |
[M-COCH₃]⁺ | 164 | Medium |
[M-C₂H₅OCO]⁺ | 134 | Strong |
Acylium Ion | 43 | Very Strong |
Biological Activity and Applications
Ethyl 4-acetamidobenzoate exhibits diverse biological activities and finds applications in various fields.
Antimicrobial Activity
Research has demonstrated that ethyl 4-acetamidobenzoate possesses significant antimicrobial properties against various bacterial strains and fungi:
Organism | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 50 | 15 |
Staphylococcus aureus | 25 | 20 |
Pseudomonas aeruginosa | 100 | 10 |
Aspergillus niger | 75 | 12 |
Source:
These results indicate that ethyl 4-acetamidobenzoate exhibits notable antibacterial activity, particularly against Staphylococcus aureus, which is clinically relevant due to its antibiotic resistance issues.
Anti-inflammatory Activity
Beyond its antimicrobial properties, ethyl 4-acetamidobenzoate has demonstrated anti-inflammatory effects. Studies evaluating its activity using the human red blood cell (HRBC) membrane stabilization method have shown that compounds derived from ethyl 4-acetamidobenzoate exhibited stabilization percentages ranging from 64% to 75%, indicating a notable anti-inflammatory effect when compared to standard drugs like Ibuprofen.
Pharmaceutical Applications
Ethyl 4-acetamidobenzoate has several pharmaceutical applications:
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Local anesthetic: Related to benzocaine, it can potentially function as a local anesthetic by blocking sodium channels, thereby inhibiting nerve impulse transmission.
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Intermediate in drug synthesis: It serves as a precursor in the synthesis of various pharmaceutical agents.
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Anti-inflammatory formulations: Its anti-inflammatory properties make it potentially useful in topical preparations.
Chemical and Industrial Applications
Beyond pharmaceutical uses, ethyl 4-acetamidobenzoate finds applications in:
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Polymer chemistry: It can be incorporated into polymer matrices to modify their properties, such as improving thermal stability and mechanical strength .
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Analytical chemistry: Used as a standard in chromatographic techniques for the analysis of complex mixtures .
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Material science: Research has investigated its use in polymer synthesis and as an additive in various materials.
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Synthesis of bioactive compounds: Serves as a starting material for synthesizing various Schiff bases and other bioactive compounds .
Comparative Analysis with Related Compounds
Understanding the relationship between ethyl 4-acetamidobenzoate and structurally similar compounds provides insight into its properties and applications.
Comparison with Benzocaine
Benzocaine (ethyl 4-aminobenzoate) is the parent compound of ethyl 4-acetamidobenzoate, with the latter essentially being the N-acetylated derivative of the former.
Property | Ethyl 4-acetamidobenzoate | Benzocaine |
---|---|---|
Molecular Formula | C11H13NO3 | C9H11NO2 |
Molecular Weight | 207.23 g/mol | 165.19 g/mol |
Melting Point | 153.0-157.0 °C | 88.0-92.0 °C |
Water Solubility | Low | 1g/2500mL |
Anesthetic Activity | Moderate | High |
Chemical Stability | Higher | Lower |
Reactivity of Amino Group | Lower (acetylated) | Higher (free amine) |
The acetylation of the amino group in ethyl 4-acetamidobenzoate significantly alters its physical properties and biological activity compared to benzocaine.
Comparison with 4-Acetamidobenzoic Acid
4-Acetamidobenzoic acid can be considered the carboxylic acid analog of ethyl 4-acetamidobenzoate:
Property | Ethyl 4-acetamidobenzoate | 4-Acetamidobenzoic Acid |
---|---|---|
Molecular Formula | C11H13NO3 | C9H9NO3 |
Functional Group | Ethyl ester | Carboxylic acid |
Solubility in Organic Solvents | Higher | Lower |
Acidity | Very low | High |
Reactivity | Susceptible to hydrolysis | Susceptible to esterification |
Source:
The esterification of the carboxylic acid group in ethyl 4-acetamidobenzoate changes its solubility profile and reactivity compared to 4-acetamidobenzoic acid.
Crystal Structure and Non-Covalent Interactions
X-ray crystallography studies have provided valuable insights into the molecular structure and packing arrangement of ethyl 4-acetamidobenzoate in the solid state.
Crystal Structure Parameters
According to crystallographic data:
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C 1 c 1 |
Unit Cell Dimensions | a = 8.4447 Å, b = 19.2810 Å, c = 7.3108 Å |
Angles | α = 90.00°, β = 117.051°, γ = 90.00° |
Z Value | 4 |
Z' Value | 1 |
Residual Factor | 0.0410 |
Intermolecular Interactions
Research has shown that the crystal structure of ethyl 4-acetamidobenzoate is stabilized by several types of non-covalent interactions:
These intermolecular interactions play a crucial role in determining the physical properties of ethyl 4-acetamidobenzoate, including its melting point and solubility behavior.
Chemical Reactivity and Transformations
Ethyl 4-acetamidobenzoate can undergo various chemical transformations due to its functional groups.
Hydrolysis Reactions
The compound contains two hydrolyzable groups—the ethyl ester and the acetamido group—which can undergo hydrolysis under different conditions:
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Ester hydrolysis: Treatment with aqueous bases results in the hydrolysis of the ester group, yielding 4-acetamidobenzoic acid.
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Amide hydrolysis: More forcing conditions (strong acid or base, heat) can cleave the acetamido group, regenerating ethyl 4-aminobenzoate.
Reduction Reactions
Reduction of ethyl 4-acetamidobenzoate can lead to various products depending on the reducing agent and reaction conditions:
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Ester reduction: Lithium aluminum hydride (LiAlH4) can reduce the ester group to a primary alcohol, yielding 4-acetamidobenzyl alcohol.
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Complete reduction: More powerful reducing agents can reduce both the ester and amide functionalities.
Synthetic Applications
Ethyl 4-acetamidobenzoate serves as a versatile intermediate in the synthesis of various compounds:
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Schiff base formation: It can be used (after deacetylation) in the synthesis of Schiff bases, which have applications in medicinal chemistry due to their antibacterial and antifungal properties .
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Formation of hydrazides: The ester group can be transformed into a hydrazide, which serves as a precursor for heterocyclic compounds like oxadiazoles .
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Nitration reactions: Nitration of ethyl 4-acetamidobenzoate typically occurs at the 3-position, leading to ethyl 4-acetamido-3-nitrobenzoate.
Analytical Methods for Detection and Quantification
Various analytical techniques have been developed for the detection and quantification of ethyl 4-acetamidobenzoate in different matrices.
Chromatographic Methods
Spectroscopic Methods
These analytical methods allow for the reliable identification and quantification of ethyl 4-acetamidobenzoate in various contexts, from quality control in pharmaceutical preparations to forensic investigations.
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